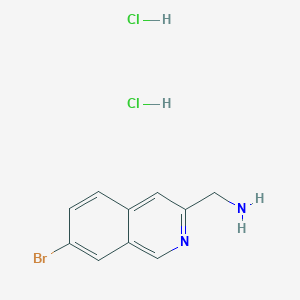
1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 7th position of the isoquinoline ring and a methanamine group at the 3rd position, forming a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride can be achieved through various synthetic routes. Another approach includes the Cu(I)-catalyzed cyclocondensation of o-iodobenzylamine and acetonitriles . The palladium-catalyzed α-arylation reaction of tert-butyl cyanoacetate, followed by in situ trapping with an electrophile and aromatization with ammonium chloride, is also a viable method .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding isoquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines, thiols, or halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiourea (NH2CSNH2) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and methanamine group play crucial roles in binding to target proteins and enzymes, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the specific functional groups present on the isoquinoline ring .
Comparison with Similar Compounds
Similar Compounds
7-Bromoisoquinolin-3-amine: This compound lacks the methanamine group and is used in similar applications but with different reactivity and binding properties.
N-(Benzo[f]isoquinolin-2-yl)-4-methylbenzenesulfonamide: This compound features a benzoisoquinoline core and is used in medicinal chemistry for the development of therapeutic agents.
Uniqueness
1-(7-Bromoisoquinolin-3-yl)methanaminedihydrochloride is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C10H11BrCl2N2 |
|---|---|
Molecular Weight |
310.01 g/mol |
IUPAC Name |
(7-bromoisoquinolin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H9BrN2.2ClH/c11-9-2-1-7-4-10(5-12)13-6-8(7)3-9;;/h1-4,6H,5,12H2;2*1H |
InChI Key |
OXIJXECJWWNWCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)CN)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















